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Introduction
Isabgol, also known as psyllium husk, is a natural polysaccharide derived from the seeds of

Plantago ovata. It is a well-known dietary fiber with excellent swelling, gelling, and

mucoadhesive properties.[1][2] These characteristics make it an ideal candidate for use as an

excipient in controlled-release drug delivery systems.[1][2][3] Isabgol is biocompatible,

biodegradable, non-toxic, and cost-effective, offering a sustainable alternative to synthetic

polymers in pharmaceutical formulations. This document provides detailed application notes,

experimental protocols, and quantitative data on the use of Isabgol in developing controlled-

release drug delivery systems.

Key Advantages of Isabgol in Controlled Drug
Release

Sustained Release: Upon hydration, Isabgol forms a viscous gel layer that acts as a barrier

to drug diffusion, thereby prolonging the drug release.

Mucoadhesion: The mucilaginous nature of Isabgol allows the dosage form to adhere to the

gastrointestinal mucosa, increasing the residence time of the drug at the absorption site.
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Gastro-retention: Its ability to swell and its mucoadhesive properties are particularly

beneficial for gastro-retentive formulations, which can enhance the bioavailability of drugs

with a narrow absorption window.

Colon-Specific Delivery: Isabgol can be utilized for targeted drug delivery to the colon, as it

remains largely intact in the upper gastrointestinal tract and can be degraded by colonic

microflora.

Versatility: It can be formulated into various dosage forms, including matrix tablets,

microspheres, and hydrogel beads.

Quantitative Data Summary
The following tables summarize key quantitative parameters from various studies on Isabgol-

based controlled-release systems.

Table 1: Drug Entrapment Efficiency and Particle Size
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Table 2: In Vitro Drug Release
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Drug
Formulati
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Release
Medium
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Experimental Protocols
This section provides detailed methodologies for the preparation and evaluation of Isabgol-

based controlled-release drug delivery systems.

Protocol 1: Preparation of Isabgol-Based Microspheres
by Emulsification-Crosslinking
This method is suitable for encapsulating both water-soluble and insoluble drugs.
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Materials:

Isabgol husk mucilage

Drug

Castor oil (or other suitable oil phase)

Span 80 (or other suitable surfactant)

Glutaraldehyde (crosslinking agent)

0.01 M Sulfuric acid

n-hexane and acetone (for washing)

Distilled water

Procedure:

Preparation of Isabgol Mucilage: Disperse a specified amount of Isabgol husk powder (e.g.,

8% w/v) in distilled water with constant stirring to obtain a homogenous mucilage. Make the

dispersion slightly acidic by adding a small amount of 0.01 M sulfuric acid (e.g., 0.05% w/w).

Drug Loading: Disperse the accurately weighed drug into the Isabgol husk mucilage under

mechanical stirring.

Emulsification: Add the drug-loaded mucilage dispersion dropwise into a beaker containing

the oil phase (e.g., 200 ml of castor oil) with a surfactant (e.g., 0.1% w/w of Span 80). Stir the

mixture at a constant speed (e.g., 2000 rpm) to form a water-in-oil (w/o) emulsion.

Crosslinking: After homogenization, add the crosslinking agent (e.g., 1% w/w of

glutaraldehyde) to the emulsion and continue stirring for a specified period (e.g., 4 hours) to

allow for the crosslinking of Isabgol polysaccharides and the formation of microspheres.

Washing and Drying: Separate the formed microspheres by centrifugation or filtration. Wash

the microspheres multiple times with n-hexane and acetone to remove any residual oil and

surfactant.
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Final Product: Dry the washed microspheres in a hot air oven at a suitable temperature (e.g.,

60°C for 10 minutes) and store them in a desiccator.

Protocol 2: Preparation of Isabgol-Alginate Hydrogel
Beads by Ionic Gelation
This method is particularly useful for encapsulating heat-sensitive drugs.

Materials:

Isabgol husk powder

Sodium alginate

Drug

Calcium chloride (crosslinking agent)

Distilled water

Procedure:

Polymer Solution Preparation: Prepare a homogenous aqueous solution by dissolving

sodium alginate and Isabgol husk in distilled water at desired concentrations.

Drug Incorporation: Dissolve or disperse the accurately weighed drug into the polymer

solution with continuous stirring until a uniform mixture is obtained.

Bead Formation: Extrude the drug-polymer solution dropwise through a syringe with a

specific gauge needle into a calcium chloride solution (e.g., 2%, 5%, or 8% w/v) under gentle

agitation.

Crosslinking/Curing: Allow the formed beads to remain in the calcium chloride solution for a

sufficient time to ensure complete crosslinking and hardening.

Washing and Drying: Collect the beads by filtration, wash them with distilled water to remove

excess calcium chloride, and then dry them at an appropriate temperature.
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Protocol 3: Evaluation of Isabgol-Based Formulations
A. Determination of Drug Entrapment Efficiency (%EE)

Accurately weigh a specific amount of the dried formulation (microspheres or beads).

Crush the formulation and disperse it in a suitable solvent in which the drug is soluble.

Keep the dispersion under constant agitation for a sufficient time (e.g., 24 hours) to extract

the entire drug.

Filter the solution to remove the polymeric debris.

Analyze the filtrate for drug content using a suitable analytical method (e.g., UV-Vis

spectrophotometry or HPLC).

Calculate the %EE using the following formula:

%EE = (Actual Drug Content / Theoretical Drug Content) x 100

B. Determination of Swelling Index

Accurately weigh a specific amount of the dried formulation (Wd).

Immerse the formulation in a specified volume of a relevant medium (e.g., distilled water,

0.1N HCl, or phosphate buffer pH 7.4) in a measuring cylinder.

At regular time intervals, remove the swollen formulation, blot the excess surface water

gently with filter paper, and weigh it (Ws).

Calculate the swelling index using the following formula:

Swelling Index = (Ws - Wd) / Wd

C. In Vitro Drug Release Study

Use a USP dissolution test apparatus (e.g., paddle type).
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Place a known quantity of the Isabgol-based formulation into the dissolution vessel

containing a specified volume of dissolution medium (e.g., 900 ml of 0.1N HCl for the first 2

hours, followed by phosphate buffer pH 6.8 or 7.4 for the remaining duration).

Maintain the temperature at 37 ± 0.5°C and stir at a constant speed (e.g., 50 or 100 rpm).

At predetermined time intervals, withdraw a specific volume of the sample from the

dissolution medium and replace it with an equal volume of fresh medium to maintain a

constant volume.

Filter the collected samples and analyze for drug content using a suitable analytical method.

Plot the cumulative percentage of drug released versus time to obtain the drug release

profile.

Visualizations
Experimental Workflow for Isabgol Microsphere
Preparation
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Caption: Workflow for preparing Isabgol microspheres.
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Mechanism of Controlled Drug Release from an Isabgol
Matrix Tablet
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Caption: Controlled drug release from an Isabgol matrix.

Logical Workflow for Evaluation of Isabgol-Based
Formulations
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Caption: Evaluation workflow for Isabgol formulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1672202?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/320056985_Optimization_of_Method_for_Determination_of_Swelling_Factor_of_Ispaghula_Seeds
https://www.researchgate.net/publication/338061519_Protocol_Efficiently_Measuring_the_Swelling_Rate_of_Hydrogels/download
https://www.jetir.org/papers/JETIR2304677.pdf
https://www.benchchem.com/product/b1672202#application-of-isabgol-in-controlled-release-drug-delivery-systems
https://www.benchchem.com/product/b1672202#application-of-isabgol-in-controlled-release-drug-delivery-systems
https://www.benchchem.com/product/b1672202#application-of-isabgol-in-controlled-release-drug-delivery-systems
https://www.benchchem.com/product/b1672202#application-of-isabgol-in-controlled-release-drug-delivery-systems
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1672202?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672202?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672202?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

